molecular formula C19H18BrClN2O3 B3316952 5-bromo-2-chloro-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 955540-06-4

5-bromo-2-chloro-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B3316952
CAS No.: 955540-06-4
M. Wt: 437.7 g/mol
InChI Key: BPQLLHVBBKZILR-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a useful research compound. Its molecular formula is C19H18BrClN2O3 and its molecular weight is 437.7 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound 5-bromo-2-chloro-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors . SGLT2 (Sodium-Glucose co-Transporter 2) is a protein that facilitates glucose reabsorption in the kidney. Inhibitors of SGLT2 can help to manage blood glucose levels, making them a valuable tool in the treatment of diabetes .

Mode of Action

As an SGLT2 inhibitor, this compound works by blocking the reabsorption of glucose in the kidneys, leading to the excretion of glucose in urine and a subsequent decrease in blood glucose levels

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renal glucose reabsorption pathway. By inhibiting SGLT2, the compound prevents glucose from being reabsorbed in the kidney and returned to the bloodstream. This leads to a decrease in blood glucose levels, which can be beneficial in the management of diabetes .

Result of Action

The primary result of the compound’s action is a decrease in blood glucose levels. By inhibiting the reabsorption of glucose in the kidneys, the compound can reduce the amount of glucose in the bloodstream. This can help to manage blood glucose levels in individuals with diabetes .

Properties

IUPAC Name

5-bromo-2-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN2O3/c1-26-11-18(24)23-8-2-3-12-4-6-14(10-17(12)23)22-19(25)15-9-13(20)5-7-16(15)21/h4-7,9-10H,2-3,8,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQLLHVBBKZILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-chloro-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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5-bromo-2-chloro-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Reactant of Route 3
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5-bromo-2-chloro-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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5-bromo-2-chloro-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Reactant of Route 5
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5-bromo-2-chloro-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Reactant of Route 6
5-bromo-2-chloro-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

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